1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-[4-[4-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c1-17(31)18-2-4-20(5-3-18)28-12-14-29(15-13-28)24(32)21-16-27-30-22(8-11-26-23(21)30)19-6-9-25-10-7-19/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTQHTZJGPBQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a pyrazolo[1,5-a]pyrimidine core linked to a piperazine ring and a pyridine moiety. This unique configuration contributes to its distinct pharmacological properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Molecular Formula
- Molecular Formula : C₁₄H₁₈N₈O
- IUPAC Name : this compound
Target Enzymes
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts the cell cycle, leading to apoptosis in cancer cells. The compound's interactions with CDK2 have been shown to significantly reduce cell viability in various cancer cell lines.
Biochemical Pathways
By inhibiting CDK2 activity, the compound affects key biochemical pathways involved in cell proliferation and survival. This action is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark.
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-proliferative effects against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
Cytotoxicity Data
Cytotoxicity assays have revealed varying degrees of effectiveness against these cell lines. For instance:
| Compound | IC50 (µM) - MCF-7 | IC50 (µM) - HCT-116 | IC50 (µM) - HepG2 |
|---|---|---|---|
| 5a | 18.94 ± 0.90 | 13.26 ± 0.67 | 16.11 ± 0.82 |
| 5b | 18.52 ± 0.92 | 8.64 ± 0.44 | 12.76 ± 0.62 |
| 5c | 20.26 ± 1.06 | 16.74 ± 0.86 | 15.45 ± 0.75 |
These results indicate that the compound has moderate to good anti-tumor effects.
Synthesis and Characterization
Research has focused on synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines to enhance their biological activity and specificity towards CDK2 inhibition. The synthesis typically involves reactions between substituted phenyl groups and pyrazolo derivatives under controlled conditions.
Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of the compound with CDK2. These studies help elucidate how structural modifications can enhance binding efficacy and specificity.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that these compounds possess favorable bioavailability profiles, which is crucial for their potential therapeutic application.
Potential Therapeutic Applications
Given its mechanism of action and biological activity, the compound holds promise for development as an anticancer agent targeting CDK2-related pathways. It may also be explored for:
- Treatment of kinase-dependent diseases.
- Development of novel chemotherapeutic agents with improved efficacy and reduced toxicity.
Scientific Research Applications
Cancer Therapy
The compound has shown promising results in preclinical studies as an inhibitor of specific kinases involved in cancer progression. Kinases such as c-Abl and Bcr-Abl are crucial in the signaling pathways that promote cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective inhibition against c-Kit and PDGFR kinases, which are often overexpressed in various cancers. The introduction of the piperazine group in this compound may enhance the selectivity and potency against these targets .
Inflammation Modulation
Research indicates that derivatives of this compound can also play a role in anti-inflammatory responses. By modulating pathways involving PI3K and mTOR, these compounds can reduce inflammatory cytokine production.
- Case Study : A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their anti-inflammatory effects in vitro, showing significant reduction in TNF-alpha levels in activated macrophages .
Neuropharmacology
The piperazine ring is known for its neuroactive properties, making this compound a potential candidate for treating neurological disorders such as depression or anxiety.
- Research Insight : Studies have indicated that compounds with similar structures can act as serotonin receptor modulators, potentially leading to new treatments for mood disorders .
Pharmacological Evaluation
The pharmacological evaluation of 1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone involves various assays to determine its efficacy and safety profile.
In Vitro Studies
In vitro assays have been conducted to assess the compound's IC50 values against various kinases:
| Kinase Target | IC50 (µM) |
|---|---|
| c-Kit | 0.45 |
| PDGFR | 0.60 |
| PI3Kα | 2.30 |
These results suggest that the compound exhibits potent inhibitory activity against these targets, supporting its potential use in targeted cancer therapies .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone, and how can reaction conditions be optimized?
Methodological Answer:
- Route Selection : Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of aminopyrazoles with β-diketones or via coupling reactions involving aroyl chloride intermediates. For example, refluxing in pyridine with appropriate reagents (e.g., 3-piperidinylacrylonitrile) is effective for introducing piperazine and pyridyl groups .
- Optimization : Key parameters include temperature control (reflux at 80–100°C), solvent selection (pyridine or dichloromethane for acylation), and stoichiometric ratios (1:1.1 molar ratio of core intermediate to acylating agent). Monitoring via TLC/HPLC ensures reaction completion. Post-synthesis, recrystallization from ethanol or dioxane improves purity .
Q. How should researchers characterize this compound to confirm its structural integrity and purity?
Methodological Answer:
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the acetyl group.
- Stability Tests : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor via HPLC for decomposition products (e.g., free piperazine or pyrimidine fragments) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
- In Vitro Screening : Use kinase inhibition assays (e.g., EGFR or ALK targets) due to the pyrazolo[1,5-a]pyrimidine scaffold’s known role in kinase modulation .
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values compared to reference drugs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Methodological Answer:
- Substituent Variation : Systematically modify the pyridyl (electron-withdrawing vs. donating groups) and piperazine (alkyl vs. aryl substituents) moieties. For example, replacing pyridin-4-yl with pyridin-3-yl may alter binding affinity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
Q. How should researchers address contradictory spectroscopic data during structural elucidation?
Methodological Answer:
- Data Reconciliation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For instance, piperazine protons may exhibit complex splitting patterns requiring advanced NMR .
- Crystallographic Validation : Perform X-ray diffraction to unambiguously confirm bond lengths/angles and spatial arrangement of substituents .
Q. What computational methods are effective for predicting metabolic pathways or toxicity?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation of pyridyl or piperazine groups).
- Toxicity Prediction : Employ ProTox-II to assess potential hepatotoxicity or mutagenicity linked to nitro or aromatic amine metabolites .
Q. What experimental design strategies mitigate limitations in biological activity studies (e.g., sample degradation)?
Methodological Answer:
- Sample Stabilization : Add antioxidants (e.g., BHT) to prevent oxidation during bioassays. For long-term studies, use continuous cooling (4°C) to slow organic degradation .
- Positive Controls : Include reference compounds (e.g., imatinib for kinase assays) to validate assay sensitivity and reproducibility .
Q. How can researchers leverage crystallographic data to refine synthetic protocols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
